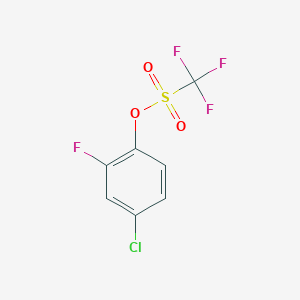

4-Chloro-2-fluorophenyl trifluoromethanesulfonate

Overview

Description

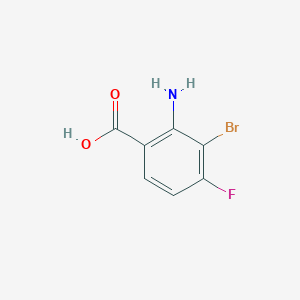

4-Chloro-2-fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3ClF4O3S . It has a molecular weight of 278.61 . This compound is also known by its CAS number, 154267-22-8 .

Molecular Structure Analysis

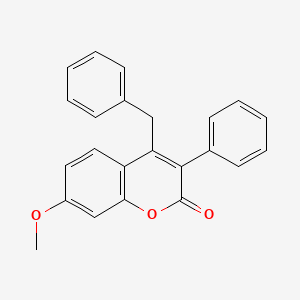

The molecular structure of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a good leaving group, which makes this compound useful in various chemical reactions.Physical And Chemical Properties Analysis

4-Chloro-2-fluorophenyl trifluoromethanesulfonate has a predicted boiling point of 266.2±40.0 °C and a predicted density of 1.668±0.06 g/cm3 .Scientific Research Applications

Electrophilic Fluorination in Organic Synthesis

4-Chloro-2-fluorophenyl trifluoromethanesulfonate is utilized in the electrophilic fluorination of aromatic compounds. This process is significant in organic synthesis, enabling the production of fluoroaromatics under mild conditions. For example, 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis (tetrafluoroborate) in the presence of trifluoromethanesulfonic acid effectively fluorinates a variety of aromatic compounds (Shamma et al., 1999).

Radio-Tracer Synthesis in Medical Research

In medical research, specifically in the development of radio-tracers for imaging, 4-Chloro-2-fluorophenyl trifluoromethanesulfonate plays a critical role. It has been used in the synthesis of [18F]GBR 13119, a potential radio-tracer for the dopamine uptake system (Haka et al., 1989).

Fuel Cell Applications

This compound is also instrumental in synthesizing sulfonated block copolymers for fuel cell applications. These polymers, which include fluorenyl groups, show promising properties such as high proton conductivity and mechanical stability, making them suitable for use in fuel cells (Bae et al., 2009).

Catalytic Applications in Organic Reactions

Furthermore, 4-Chloro-2-fluorophenyl trifluoromethanesulfonate derivatives, like scandium trifluoromethanesulfonate, are used as catalysts in organic synthesis. They are particularly effective in acylation reactions and esterification of alcohols, offering a practical approach to various organic transformations (Ishihara et al., 1996).

Synthesis of Fluorinated Sulfonated Poly(Arylene Ether)s

The compound is also pivotal in the synthesis of fluorinated sulfonated poly(arylene ether)s, which are materials with potential applications in membrane technology for fuel cells. These materials exhibit excellent thermal and chemical stability (Kim et al., 2008).

properties

IUPAC Name |

(4-chloro-2-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBBSZLGCYFMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorophenyl trifluoromethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)